molecular formula C21H27N3O3S B7691314 N-(2,6-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide

N-(2,6-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide

Cat. No. B7691314
M. Wt: 401.5 g/mol
InChI Key: XENKIRMQDRSHCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide, commonly known as DASA-58, is a small molecule that has gained attention in the scientific community for its potential applications in cancer research. DASA-58 is a sulfonamide derivative that has been shown to inhibit the activity of the protein phosphatase 2A (PP2A), which is involved in many cellular processes, including cell growth and division.

Mechanism of Action

DASA-58 works by inhibiting the activity of N-(2,6-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide, a protein phosphatase that is involved in many cellular processes, including cell growth and division. By inhibiting N-(2,6-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide, DASA-58 can disrupt the signaling pathways that are involved in cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects
DASA-58 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, DASA-58 has been shown to have anti-inflammatory effects and can inhibit the growth of bacteria. Additionally, DASA-58 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using DASA-58 in lab experiments is its specificity for N-(2,6-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide, which allows researchers to study the effects of inhibiting this protein phosphatase in a controlled manner. Additionally, DASA-58 is a small molecule, which makes it easier to administer and study than larger molecules such as proteins.
One limitation of using DASA-58 in lab experiments is its potential toxicity, particularly at higher concentrations. Researchers must be careful to use appropriate dosages and to monitor for any adverse effects when using DASA-58 in experiments.

Future Directions

There are several potential future directions for research involving DASA-58. One area of interest is the development of new cancer therapies that incorporate DASA-58 or similar molecules that inhibit N-(2,6-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide. Additionally, researchers are exploring the potential of DASA-58 in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is interest in developing new synthetic methods for DASA-58 that may improve its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of DASA-58 involves several steps, including the reaction of 2,6-dimethylaniline with paraformaldehyde to form 2,6-dimethylbenzyl alcohol. This alcohol is then reacted with p-toluenesulfonyl chloride to form the sulfonamide intermediate, which is then reacted with 4-methylbenzylamine to form the final product, DASA-58.

Scientific Research Applications

DASA-58 has been the subject of numerous scientific studies, particularly in the field of cancer research. Studies have shown that DASA-58 can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in a variety of cancer cell lines. Additionally, DASA-58 has been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-18-8-10-19(11-9-18)16-24(28(26,27)20-6-4-3-5-7-20)17-21(25)23-14-12-22(2)13-15-23/h3-11H,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENKIRMQDRSHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)N2CCN(CC2)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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